molecular formula C17H22FN3O4S B2927891 1-(3-(4-Fluorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 1798487-44-1

1-(3-(4-Fluorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Cat. No. B2927891
CAS RN: 1798487-44-1
M. Wt: 383.44
InChI Key: UDRIPWMYGWHHQW-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one, also known as FMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMI is a small molecule that belongs to the class of imidazolidinones and has been studied for its ability to modulate protein-protein interactions, which are crucial for various biological processes.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds similar in structure have been investigated for their potential as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. A study demonstrated the synthesis and in vitro activity of derivatives with sulfonamide, methylsulfonylamide, and imidazolidin-3-one functionalities, showing considerable ARI activity and potent antioxidant potential. This suggests the relevance of such compounds in therapeutic approaches towards diabetes and oxidative stress-related conditions (Alexiou & Demopoulos, 2010).

Organocatalysis

Another application involves organocatalysis, where an imidazole-based zwitterionic salt was found to efficiently catalyze the regioselective ring-opening of aziridines by various nucleophiles. This indicates the compound's potential role in synthetic chemistry, facilitating the production of a range of organic molecules through efficient catalytic processes (Chakraborty Ghosal et al., 2016).

Hydroamination Catalysis

The ability to catalyze intermolecular hydroamination reactions, as shown by gold(I)-catalyzed processes involving imidazolidin-2-ones, underscores the utility of such compounds in the synthesis of nitrogen-containing organic compounds. This application is critical in pharmaceutical chemistry, where nitrogen heterocycles are common frameworks in drug molecules (Zhang, Lee, & Widenhoefer, 2009).

Carbonic Anhydrase Inhibition

Research into arenesulfonyl-2-imidazolidinones has revealed their potential as carbonic anhydrase inhibitors, important in treating conditions like glaucoma, epilepsy, and mountain sickness. These compounds displayed micromolar inhibition constants against human isoforms of the enzyme, suggesting their applicability in medicinal chemistry for developing new therapeutics (Abdel-Aziz et al., 2015).

properties

IUPAC Name

1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4S/c1-26(24,25)21-11-10-20(17(21)23)16(22)19-9-3-2-4-14(12-19)13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRIPWMYGWHHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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